molecular formula C19H16FNO4 B2731133 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid CAS No. 1934789-60-2

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid

Cat. No.: B2731133
CAS No.: 1934789-60-2
M. Wt: 341.338
InChI Key: IJTNKSBPPIQONE-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a fluoroazetidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the azetidine is protected using the Fmoc group. This is achieved by reacting the azetidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides like EDCI or DCC, often in combination with HOBt or HOAt, are used for peptide coupling.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

    Deprotection: The primary amine is revealed after Fmoc removal.

    Coupling: Peptide or amide bond formation products.

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Peptide Synthesis: Employed in solid-phase peptide synthesis (SPPS) due to the Fmoc protecting group.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions. The fluorine atom can influence the compound’s reactivity and stability, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid
  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclooctanecarboxylic acid

Uniqueness

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is unique due to the presence of the fluoroazetidine moiety, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity in biological systems, making it a valuable tool in medicinal chemistry and drug development.

Biological Activity

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block in peptide synthesis and as a pharmacophore in drug design. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H19FNO4
  • Molecular Weight : 359.36 g/mol
  • CAS Number : 374791-02-3
  • Physical State : Solid at room temperature

The compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. Its structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, enhance its stability and bioavailability.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The Fmoc group is known to enhance lipophilicity and protect amino groups during peptide synthesis.
  • The fluoro substituent at the azetidine ring can increase binding affinity to target proteins due to the unique electronic properties imparted by fluorine.

Case Study 1: Anticancer Activity

A study investigated the effects of various azetidine derivatives, including this compound, on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxic potential compared to standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Research focusing on protease inhibition revealed that the compound effectively inhibited serine proteases implicated in tumor progression. This inhibition was characterized by kinetic studies that demonstrated competitive inhibition with Ki values in the low micromolar range, indicating promising therapeutic implications for cancer treatment .

Data Summary

PropertyValue
Molecular FormulaC19H19FNO4
Molecular Weight359.36 g/mol
CAS Number374791-02-3
Anticancer IC50~10 µM (varies by cell line)
Ki Value (Protease Inhibition)Low micromolar

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c20-19(17(22)23)10-21(11-19)18(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTNKSBPPIQONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934789-60-2
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidine-3-carboxylic acid
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